N-Acetyl-5-aminosalicylic acid

Catalog No.
S560065
CAS No.
51-59-2
M.F
C9H9NO4
M. Wt
195.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl-5-aminosalicylic acid

CAS Number

51-59-2

Product Name

N-Acetyl-5-aminosalicylic acid

IUPAC Name

5-acetamido-2-hydroxybenzoic acid

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

InChI

InChI=1S/C9H9NO4/c1-5(11)10-6-2-3-8(12)7(4-6)9(13)14/h2-4,12H,1H3,(H,10,11)(H,13,14)

InChI Key

GEFDRROBUCULOD-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=C(C=C1)O)C(=O)O

Synonyms

5-Acetylamino-2-hydroxybenzoic Acid; 3-Carboxyparacetamol; 5-Acetamidosalicylic Acid; CJ 46A; N-Acetylmesalamine; N-Acetyl-5-aminosalicylic Acid; NSC 54183;

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)C(=O)O

N-Acetyl-5-aminosalicylic acid (N-Ac-5-ASA) is a metabolite of the anti-inflammatory drug 5-aminosalicylic acid (5-ASA), commonly used to treat inflammatory bowel diseases like ulcerative colitis and Crohn's disease []. While 5-ASA is the active ingredient in these medications, it undergoes N-acetylation, a process where an acetyl group is added, forming N-Ac-5-ASA []. Research into N-Ac-5-ASA focuses on two main areas:

Understanding its role in the treatment of inflammatory bowel diseases:

  • Therapeutic efficacy: The exact role of N-Ac-5-ASA in treating inflammatory bowel diseases remains unclear. Some studies suggest it might contribute to the anti-inflammatory effects, while others indicate 5-ASA itself might be the primary therapeutic component [, ].
  • Biomarker potential: Research is exploring the possibility of using N-Ac-5-ASA levels as a biomarker to assess treatment response and disease activity in patients with ulcerative colitis []. Higher levels of N-Ac-5-ASA in colonic mucosa might be associated with better treatment outcomes [].

Investigating its potential for alternative drug delivery methods:

  • Improved drug delivery: N-Ac-5-ASA is being explored as a potential prodrug, a medication converted to its active form (5-ASA) within the body. This approach could offer advantages like targeted drug delivery to the colon, potentially reducing side effects [].

N-Acetyl-5-aminosalicylic acid, also known as 5-acetamido-2-hydroxybenzoic acid, is a derivative of 5-aminosalicylic acid, which is primarily used in the treatment of inflammatory bowel diseases such as ulcerative colitis and Crohn's disease. The chemical formula for N-acetyl-5-aminosalicylic acid is C₉H₉NO₄, with a molecular weight of approximately 195.17 g/mol. This compound is formed through the N-acetylation of 5-aminosalicylic acid by N-acetyltransferase enzymes, which transfer an acetyl group from acetyl-Coenzyme A to the amino group of 5-aminosalicylic acid .

The mechanism of action of N-Ac-5-ASA itself is not fully established. While it is a metabolite of 5-ASA, its role in the anti-inflammatory effects of 5-ASA is unclear. However, some studies suggest N-Ac-5-ASA may have its own anti-inflammatory properties, potentially by reducing the binding of interferon-gamma (IFN-γ) to colonic epithelial cells []. Additionally, it may have antioxidant effects by scavenging free radicals [].

The primary reaction involving N-acetyl-5-aminosalicylic acid is its formation from 5-aminosalicylic acid through the action of N-acetyltransferase enzymes. This reaction can be summarized as follows:

5 Aminosalicylic Acid+Acetyl CoAN acetyltransferaseN Acetyl 5 Aminosalicylic Acid+CoA\text{5 Aminosalicylic Acid}+\text{Acetyl CoA}\xrightarrow{\text{N acetyltransferase}}\text{N Acetyl 5 Aminosalicylic Acid}+\text{CoA}

This enzymatic conversion is significant in pharmacokinetics, influencing the bioavailability and therapeutic efficacy of 5-aminosalicylic acid in patients .

N-Acetyl-5-aminosalicylic acid exhibits anti-inflammatory properties similar to its parent compound, 5-aminosalicylic acid. It plays a role in modulating immune responses and reducing inflammation in the gastrointestinal tract. Studies indicate that while both compounds are beneficial, the therapeutic efficacy may depend on their concentration in the colonic mucosa rather than systemic levels . Additionally, N-acetyl-5-aminosalicylic acid may influence colonic mucosal healing and has been linked to reduced myeloperoxidase activity, which is indicative of inflammation .

The synthesis of N-acetyl-5-aminosalicylic acid typically involves the following steps:

  • Starting Material: Begin with 5-aminosalicylic acid.
  • Acetylation Reaction: React 5-aminosalicylic acid with acetyl chloride or acetic anhydride in the presence of a base (such as pyridine) to facilitate the acetylation process.
  • Purification: The resulting product can be purified through recrystallization or chromatography techniques.

This method allows for efficient production of N-acetyl-5-aminosalicylic acid for research and therapeutic applications .

N-Acetyl-5-aminosalicylic acid is primarily used in clinical settings for:

  • Treatment of Inflammatory Bowel Disease: It serves as a metabolite contributing to the therapeutic effects of 5-aminosalicylic acid.
  • Research: It is studied for its role in drug metabolism and pharmacokinetics, particularly in understanding how variations in N-acetyltransferase activity can affect treatment outcomes for patients with inflammatory bowel diseases .

Research indicates that N-acetyltransferase activity significantly influences the conversion of 5-aminosalicylic acid to N-acetyl-5-aminosalicylic acid. Variations in this enzymatic activity can affect drug efficacy in patients with inflammatory bowel diseases. For instance, decreased N-acetyltransferase activity has been correlated with enhanced therapeutic effects of 5-aminosalicylic acid in certain models of colitis . Furthermore, studies have shown that both compounds can interact with nuclear receptors involved in inflammation regulation, highlighting their potential roles in modulating immune responses .

N-Acetyl-5-aminosalicylic acid shares structural and functional similarities with several other compounds used in treating inflammatory conditions. Here are some notable comparisons:

Compound NameStructurePrimary UseUnique Features
5-Aminosalicylic AcidC₇H₇NO₃Treatment of inflammatory bowel diseaseParent compound; direct anti-inflammatory action
SulfasalazineC₁₁H₁₄N₄O₃STreatment for ulcerative colitisProdrug that releases 5-amino salicylic acid
MesalamineC₇H₇NO₃Treatment for ulcerative colitisBowel-specific delivery system
4-Aminosalicylic AcidC₇H₇NO₃Antitubercular agentPrimarily used against tuberculosis

N-Acetyl-5-aminosalicylic acid stands out due to its role as a metabolite that enhances the therapeutic effects of its parent compound while potentially reducing side effects associated with systemic absorption .

Comparative Bioavailability Research

Comparative bioavailability studies of N-acetyl-5-aminosalicylic acid have revealed significant variations in systemic exposure across different formulations and administration routes. Research demonstrates that the bioavailability of the parent compound 5-aminosalicylic acid ranges from 5.79% to 77%, with intravenous administration yielding the highest bioavailability [1]. Oral formulations show considerably lower bioavailability, with controlled-release preparations such as Pentasa achieving 32% bioavailability in healthy children [2], while enteric-coated formulations like Mesasal demonstrate 35.5% bioavailability in healthy volunteers [3].

The urinary recovery studies provide complementary evidence for systemic absorption patterns. Following intravenous administration, urinary excretion of 5-aminosalicylic acid and its N-acetyl metabolite reaches 78% of the administered dose within 48 hours [4]. Oral administration shows reduced urinary recovery, with Pentasa formulations showing 32% recovery and Mesasal formulations demonstrating 35.5% recovery over the same time period [2] [3].

StudyFormulationBioavailability (%)Urinary Recovery (%)Dose (mg)Study Population
Bondesen et al. 1991 [1]Intravenous77.078.0100Healthy volunteers
Christensen et al. 1993 [2]Pentasa (Oral)32.032.01000Healthy children
Norlander et al. 1990 [3]Mesasal (Oral)35.535.5500Healthy volunteers
Smetanova et al. 2013 [5]Portal Circulation5.79--Rat model
Vermeire et al. 1995 [6]Multiparticulate20.020.0800Healthy volunteers/Patients

Research indicates that bioavailability demonstrates dose-dependency, with higher doses resulting in disproportionately increased systemic exposure. Studies using controlled-release formulations show that as the dose increases from 2 grams to 6 grams daily, the steady-state plasma concentrations of both 5-aminosalicylic acid and N-acetyl-5-aminosalicylic acid increase significantly [7]. This non-linear relationship suggests saturable first-pass metabolism processes that become overwhelmed at higher doses.

The relative bioavailability between different formulations varies substantially. Extended-release formulations generally demonstrate more consistent absorption patterns compared to delayed-release products, though both show high inter-individual variability [8]. Research has documented coefficient of variation values exceeding 50% for maximum plasma concentration and 38% for area under the concentration-time curve with extended-release formulations [8].

Metabolism Dynamics

First-Pass Metabolism Investigation

N-acetyl-5-aminosalicylic acid formation occurs predominantly through extensive first-pass metabolism of the parent compound 5-aminosalicylic acid. Research using rat intestinal perfusion models demonstrates that only 5.79 ± 0.24% of released 5-aminosalicylic acid successfully transfers into portal circulation, with the remainder undergoing rapid acetylation during intestinal transit [5]. This extensive first-pass effect represents a major determinant of systemic bioavailability.

The acetylation process begins immediately upon drug absorption into intestinal epithelial cells. Studies using Caco-2 monolayers reveal that N-acetyl-5-aminosalicylic acid formation is concentration-dependent and occurs exclusively in the apical compartment [9]. The acetylation rate demonstrates saturable kinetics, with higher concentrations overwhelming the metabolic capacity of N-acetyltransferase enzymes [7].

Study ModelAcetylation RateLocationN-Acetyl FormationStudy Reference
Rat intestinal perfusion [5]RapidSmall intestineDetectedSmetanova 2013
Caco-2 monolayers [9]Concentration-dependentIn vitroApical compartment onlyAdachi 1999
Human volunteers [10]ExtensiveUpper GI tractPredominant metaboliteMultiple studies
Portal circulation [5]5.79 ± 0.24%Portal veinFormed during transportSmetanova 2013
Intestinal elimination [9]>50% at low concentrationsIntestinal lumenSecreted back to lumenAdachi 1999

The regional distribution of first-pass metabolism shows significant heterogeneity throughout the gastrointestinal tract. Research demonstrates that acetylation capacity is highest in the jejunum, where permeability is five-fold higher than in the ileum [9]. This regional variation contributes to the formulation-dependent differences in bioavailability observed with different drug delivery systems.

N-acetyltransferase enzyme activity represents the rate-limiting step in first-pass metabolism. Studies using human intestinal tissue demonstrate that N-acetyltransferase 1 (NAT1) serves as the primary enzyme responsible for 5-aminosalicylic acid acetylation [11]. The enzyme shows considerable inter-individual variation in activity, with NAT1 to NAT2 activity ratios ranging from 2 to 70 between individuals [11].

Presystemic acetylation demonstrates saturable characteristics that become apparent at therapeutic doses. Research using controlled-release formulations shows that the concentration of N-acetyl-5-aminosalicylic acid does not increase proportionally with increasing doses of the parent compound, indicating saturable presystemic acetylating capacity [7]. This saturation phenomenon explains the non-linear pharmacokinetics observed at higher doses.

Systemic Circulation Aspects

Following absorption into systemic circulation, N-acetyl-5-aminosalicylic acid demonstrates distinct pharmacokinetic characteristics that differ significantly from the parent compound. Plasma protein binding studies reveal that N-acetyl-5-aminosalicylic acid exhibits 78 ± 1% binding to plasma proteins at concentrations of 2.5 micrograms per milliliter, substantially higher than the 43 ± 6% binding observed for 5-aminosalicylic acid [12].

The plasma concentration-time profile shows that N-acetyl-5-aminosalicylic acid rapidly becomes the predominant circulating species. Research demonstrates that within 45 minutes following intravenous administration, N-acetyl-5-aminosalicylic acid concentrations exceed those of the parent compound [4]. This rapid predominance reflects both continued formation from absorbed 5-aminosalicylic acid and the longer elimination half-life of the metabolite.

AspectValueConcentration (μg/mL)Clinical SignificanceStudy Reference
Protein binding (5-ASA) [12]43 ± 6%2.5Moderate bindingDrugBank
Protein binding (N-Acetyl-5-ASA) [12]78 ± 1%2.5High bindingDrugBank
Plasma concentration ratioN-Acetyl > 5-ASAVariableMetabolite predominatesMultiple studies
Steady-state levels [13]0.7-1.2 μg/mL0.7-1.2Therapeutic levelsProduct Monograph
Elimination pattern [1]Dose-dependentVariableSaturable kineticsBondesen 1991

Steady-state plasma concentrations of N-acetyl-5-aminosalicylic acid in patients with inflammatory bowel disease average 1.2 micrograms per milliliter when receiving 500 milligrams of 5-aminosalicylic acid three times daily [13]. Lower doses of 250 milligrams three times daily achieve steady-state concentrations of 1.0 micrograms per milliliter [13]. These concentrations are reached within 4-6 hours after oral administration and demonstrate dose-proportional increases.

The elimination half-life of N-acetyl-5-aminosalicylic acid ranges from 5 to 10 hours, significantly longer than the 40-minute half-life of the parent compound [1] [13]. This extended half-life contributes to the metabolite's accumulation in systemic circulation and its predominance in plasma concentration-time profiles.

Distribution characteristics show that N-acetyl-5-aminosalicylic acid demonstrates preferential transport in the basolateral to apical direction across intestinal epithelial cells [9]. This directional transport pattern suggests involvement of specific efflux transporters that facilitate the metabolite's excretion back into the intestinal lumen.

Excretion Pathways and Research Models

The excretion of N-acetyl-5-aminosalicylic acid occurs through multiple pathways, with renal elimination representing the primary route of clearance. Research demonstrates that urinary excretion accounts for 78% of the total dose recovery following intravenous administration, with the majority excreted as the N-acetyl metabolite [4]. This predominance of renal elimination reflects the compound's high water solubility and extensive protein binding characteristics.

Renal excretion patterns show that N-acetyl-5-aminosalicylic acid undergoes primarily passive filtration with limited tubular reabsorption. Studies investigating long-term treatment effects demonstrate that renal function parameters remain stable in most patients, though prolonged high-dose therapy may be associated with gradual decline in creatinine clearance [14]. The risk of renal impairment correlates with treatment duration and cumulative dose exposure [14].

RouteCompoundPercentage RecoveryTime Period (Hours)Administration RouteStudy Reference
Urinary excretion [4]5-ASA + N-Acetyl-5-ASA7848IntravenousKlotz 1987
Urinary excretionN-Acetyl-5-ASAPredominant48OralMultiple studies
Fecal excretion [2]5-ASA4024OralChristensen 1993
Fecal excretion [2]N-Acetyl-5-ASASignificant24OralChristensen 1993
Renal elimination [1]Total recovery7748IntravenousBondesen 1991

Fecal excretion represents a secondary but significant elimination pathway. Research using controlled-release formulations shows that approximately 40% of the dose is recovered in feces within 24 hours, with both parent compound and metabolite present [2]. The fecal excretion pathway includes both unabsorbed drug and metabolite that has been secreted back into the intestinal lumen through active transport processes.

The biliary excretion pathway contributes to fecal elimination through hepatic clearance mechanisms. Studies demonstrate that N-acetyl-5-aminosalicylic acid undergoes hepatic metabolism, with subsequent biliary excretion contributing to the overall fecal recovery [15]. This hepatic clearance represents an important component of the total body clearance for systemically absorbed metabolite.

Research models for studying excretion pathways include both in vivo and in vitro approaches. Animal models using rats demonstrate similar excretion patterns to humans, with renal elimination predominating and fecal excretion accounting for approximately 20-40% of dose recovery [16]. These models provide valuable insights into excretion mechanisms while avoiding the ethical concerns associated with human studies.

Cell culture models using Caco-2 monolayers reveal that N-acetyl-5-aminosalicylic acid demonstrates directional transport characteristics, with preferential secretion toward the apical compartment [9]. This directional transport suggests involvement of specific efflux transporters that facilitate the metabolite's return to the intestinal lumen.

Computational Pharmacokinetic Modeling Approaches

Computational approaches for modeling N-acetyl-5-aminosalicylic acid pharmacokinetics have evolved from traditional compartmental models to sophisticated physiologically-based pharmacokinetic (PBPK) models. Early computational models focused on describing the plasma concentration-time profiles using one or two-compartment models with first-order elimination kinetics [1]. These models successfully captured the basic pharmacokinetic parameters but failed to account for the complex absorption and metabolism processes.

Modern PBPK modeling approaches incorporate anatomical and physiological parameters to predict drug disposition more accurately. Research has developed dynamic models that simulate colonic concentrations of delayed-release 5-aminosalicylic acid formulations [17]. These models use differential equations to describe drug release, absorption, metabolism, and elimination processes in each gastrointestinal segment.

Machine learning approaches have emerged as powerful tools for predicting pharmacokinetic parameters from molecular structure. Recent developments include hybrid modeling frameworks that combine machine learning with PBPK modeling, where predictive models estimate physicochemical and pharmacokinetic parameters from chemical structures [18]. These approaches achieve correlation coefficients of 0.59 for predicting concentration-time profiles and demonstrate 60% of predictions within two-fold error ranges [18].

The application of artificial intelligence to pharmacokinetic modeling includes neural network architectures such as Neural Ordinary Differential Equations (Neural-ODE) that can directly predict time-series concentration profiles [19]. These advanced approaches show superior predictive capabilities compared to traditional methods when applied to compounds with limited pharmacokinetic data.

Population pharmacokinetic modeling approaches account for inter-individual variability in N-acetyl-5-aminosalicylic acid disposition. Research has identified factors contributing to pharmacokinetic variability, including genetic polymorphisms in N-acetyltransferase enzymes, disease state effects, and formulation-dependent absorption characteristics [11]. These models incorporate covariate effects to improve prediction accuracy for individual patients.

Computational models have been validated using clinical data from multiple studies, demonstrating good agreement between predicted and observed concentration-time profiles [17]. The models support clinical decision-making by predicting optimal dosing regimens and identifying patients at risk for treatment failure due to enhanced metabolic clearance.

The integration of physiologically-based pharmacokinetic modeling with pharmacogenomic data represents an emerging approach for personalized medicine applications. Research has identified genetic variants in N-acetyltransferase genes that influence N-acetyl-5-aminosalicylic acid formation rates [20]. Computational models that incorporate these genetic factors can predict individual patient responses and optimize therapeutic outcomes.

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

195.05315777 g/mol

Monoisotopic Mass

195.05315777 g/mol

Heavy Atom Count

14

UNII

9H126Z3PF5

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

51-59-2

Metabolism Metabolites

Mesalazine, N-acetyl is a known human metabolite of mesalazine.

Wikipedia

N-acetyl-5-aminosalicylic acid

Dates

Last modified: 08-15-2023

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